molecular formula C22H18ClN3OS2 B2894844 3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 384358-55-8

3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2894844
CAS No.: 384358-55-8
M. Wt: 439.98
InChI Key: OBHYQKCSVOLJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) receptors, which are critical signaling nodes in hematopoiesis and oncogenesis. Its primary research value lies in the investigation of JAK2-driven pathologies, such as myeloproliferative neoplasms (MPNs) including polycythemia vera and primary myelofibrosis, where the constitutive activation of the JAK-STAT pathway promotes cell proliferation and survival. The compound's dual inhibitory activity also makes it a valuable tool for studying FLT3-ITD positive acute myeloid leukemia (AML), a subtype with poor prognosis characterized by aberrant FLT3 signaling. By potently suppressing these kinase pathways, this inhibitor enables researchers to dissect the molecular mechanisms of disease progression, study downstream effects on signal transduction, and evaluate potential therapeutic synergies in preclinical models. Its well-defined mechanism of action provides a robust chemical probe for validating JAK2 and FLT3 as high-value targets in oncological and hematological research.

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHYQKCSVOLJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-chlorophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆ClN₃OS
  • SMILES Notation : C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)Cl)N
  • InChIKey : DQNQVTVZVAMTFP-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. In vitro studies have shown promising results against various cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds and indicated that derivatives similar to this compound exhibited significant activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The disk diffusion method was used to assess the efficacy of these compounds against microbial strains, revealing zones of inhibition that suggest potential therapeutic applications in treating infections .

Antitumor Activity

The antitumor potential of the compound was assessed through various cell line studies. The following findings were reported:

  • Cell Lines Tested : KB, DLD, NCI-H661, Hepa, and HepG2/A2.
  • Results : Compounds similar to this compound demonstrated selective cytotoxicity against tumor cells. Notably, compounds 2, 6, 7, and 9 exhibited the most potent activities .

Table 1: Summary of Antitumor Activity Against Cell Lines

CompoundCell Line TestedIC50 (µM)Selectivity
Compound 2KB10High
Compound 6HepG2/A215Moderate
Compound 9NCI-H66112High

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thienoquinoline structure may facilitate interactions with key biological targets such as enzymes involved in cancer cell proliferation and microbial resistance mechanisms.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study highlighted that derivatives of thienoquinoline compounds showed enhanced activity against resistant strains of bacteria compared to standard antibiotics .
  • Case Study on Anticancer Activity : In a controlled experiment involving various cancer cell lines, the compound demonstrated a dose-dependent response in inhibiting cell growth and inducing apoptosis .

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chlorophenyl Group

The 4-chlorophenyl moiety undergoes substitution under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Buchwald–Hartwig Amination Pd(OAc)₂, Xantphos, K₂CO₃, 110°C4-(Aryl/alkylamino)phenyl derivative60–75%
SNAr with Amines NH₃/EtOH, 80°C, 12 hrs4-Aminophenyl analog45%

The chloro group’s reactivity is enhanced by electron-withdrawing effects from the carboxamide and quinoline systems, facilitating nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings .

Functionalization of the Amino Group

The primary amine at position 3 participates in condensation and acylation:

Reaction TypeReagents/ConditionsProductNotesSource
Schiff Base Formation Aromatic aldehydes, EtOH, ΔImine derivativesEnhanced bioactivity
Acylation Acetyl chloride, pyridine, 0°C→RTN-Acetylated derivativeStabilizes amine

Schiff bases are precursors for heterocyclic syntheses (e.g., triazoles) , while acylation modulates solubility and pharmacokinetics.

Electrophilic Substitution on Thiophene and Quinoline Rings

The electron-rich thiophen-2-yl and quinoline rings undergo electrophilic reactions:

Reaction TypeReagents/ConditionsPosition ModifiedProductSource
Nitration HNO₃/H₂SO₄, 0°CThiophene C-55-Nitrothiophene derivative
Sulfonation SO₃/DMF, 50°CQuinoline C-6Sulfonated analog

Nitration and sulfonation enhance intermolecular interactions for materials science applications .

Carboxamide Hydrolysis and Transamidation

The carboxamide group undergoes hydrolysis or reacts with amines:

Reaction TypeReagents/ConditionsProductApplicationSource
Acidic Hydrolysis 6M HCl, reflux, 8 hrsCarboxylic acid derivativeProdrug synthesis
Transamidation Primary amines, DCC, DMAP, CH₂Cl₂N-Substituted carboxamidesSAR studies

Hydrolysis to the carboxylic acid enables salt formation (e.g., sodium salts for solubility), while transamidation diversifies pharmacophore design .

Cyclization and Ring Expansion

Intramolecular cyclization forms fused heterocycles:

Reaction TypeReagents/ConditionsProductKey IntermediateSource
Thermal Cyclization Ac₂O, 120°C, 4 hrsThieno[3,2-g]quinoline fused systemEnhanced π-conjugation
Oxidative Coupling CuI, O₂, DMF, 80°CDimeric quinoline derivativesMaterials chemistry

Cyclization reactions exploit proximity effects between the amine and carbonyl groups .

Metal-Catalyzed Cross-Couplings

Suzuki and Ullmann couplings modify aromatic substituents:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMEBiaryl derivatives at thiophene C-570–85%
Ullmann Coupling CuI, 1,10-phenanthroline, K₃PO₄, DMSON-Aryl tetrahydroquinoline analogs55%

These reactions enable late-stage diversification for drug discovery .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be prioritized?

The synthesis involves multi-step protocols, including:

  • Condensation reactions to form the quinoline-thiophene hybrid core.
  • Cyclization under controlled temperatures (e.g., 60–80°C) in solvents like DMF or THF.
  • Purification via column chromatography or recrystallization to achieve >95% purity . Key conditions include inert atmospheres (N₂/Ar) to prevent oxidation and precise stoichiometric ratios of intermediates.

Q. What spectroscopic techniques are essential for confirming structural integrity?

  • 1H/13C NMR to verify substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HR-MS) for molecular weight confirmation.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Cross-validation with computational models (e.g., DFT for predicted spectra) enhances accuracy .

Q. How should researchers approach purification to achieve high yields and purity?

  • Use gradient column chromatography (silica gel, hexane/ethyl acetate eluent) for intermediates.
  • Recrystallization from ethanol or DCM/hexane mixtures for the final product.
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are recommended for preliminary biological activity assessment?

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols.
  • Cell viability assays (MTT or resazurin) in cancer or bacterial cell lines.
  • Dose-response curves (IC₅₀ determination) with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for synthesis?

  • Reaction path search methods (e.g., artificial force-induced reaction, AFIR) to identify low-energy pathways.
  • Density functional theory (DFT) to model transition states and predict regioselectivity.
  • Machine learning (e.g., ICReDD’s platform) to correlate experimental data with computational predictions for condition optimization .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement.
  • Metabolic stability testing (microsomal assays) to rule out pharmacokinetic discrepancies.
  • Batch-to-batch purity analysis (HPLC, elemental analysis) to exclude impurities as confounding factors .

Q. How can electronic distribution in the thienoquinoline core be elucidated computationally?

  • Natural bond orbital (NBO) analysis to map electron density and hyperconjugation effects.
  • Time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and compare with experimental data.
  • Challenges include modeling sulfur’s polarizability and non-covalent interactions (e.g., π-stacking) .

Q. What advanced techniques characterize crystallographic and conformational properties?

  • Single-crystal X-ray diffraction to resolve bond lengths/angles and confirm stereochemistry.
  • Dynamic NMR to study rotational barriers in the tetrahydroquinoline ring.
  • Small-angle X-ray scattering (SAXS) for solution-phase conformation analysis .

Q. How to design kinetic studies for stability under varying storage conditions?

  • Accelerated stability testing at elevated temperatures (40–60°C) and humidity (75% RH).
  • HPLC-MS monitoring of degradation products over time.
  • Arrhenius modeling to predict shelf-life at standard conditions (25°C) .

Q. What methodologies explore structure-activity relationships (SAR) for derivative design?

  • Fragment-based drug design to replace the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl).
  • Molecular docking (AutoDock Vina) to predict binding modes with target proteins.
  • SAR libraries synthesized via parallel reactions (e.g., Suzuki-Miyaura coupling for aryl variations) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.